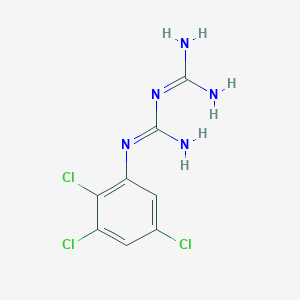
Silane, (2-furanyloxy)tris(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (2-furanyloxy)tris(1-methylethyl)- is a chemical compound with the molecular formula C13H24O2Si. It is known for its applications in various fields, including organic synthesis, functional materials, and pharmaceutical sciences . This compound is characterized by the presence of a furan ring attached to a silane group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-furanyloxy)tris(1-methylethyl)- typically involves the reaction of furan derivatives with silane reagents under specific conditions. One common method is the dihydrosilylation of terminal alkynes using borane-catalyzed reactions . This method allows for the selective formation of vinylsilanes and unsymmetrical geminal bis(silanes) through a silane-tuned chemoselectivity strategy .
Industrial Production Methods
Industrial production of Silane, (2-furanyloxy)tris(1-methylethyl)- involves large-scale synthesis using similar catalytic processes. The reactions are conducted under controlled conditions to ensure high yield and purity of the final product. The practicality of this methodology is demonstrated by its ability to be performed without the exclusion of air and moisture .
化学反应分析
Types of Reactions
Silane, (2-furanyloxy)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include borane catalysts, transition metal catalysts (such as cobalt and iron), and various silane reagents . The reactions are typically conducted under mild to moderate conditions, with careful control of temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions include vinylsilanes, geminal bis(silanes), and other functionalized silane derivatives .
科学研究应用
Silane, (2-furanyloxy)tris(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of various silane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of functional materials, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of Silane, (2-furanyloxy)tris(1-methylethyl)- involves its interaction with various molecular targets and pathways. The silane group can form stable bonds with other molecules, facilitating the formation of complex structures. The furan ring can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .
相似化合物的比较
Similar Compounds
Silane, (2-furanyloxy)tris(1-methylethyl)-: Unique due to the presence of the furan ring and its specific reactivity.
Vinylsilanes: Similar in structure but lack the furan ring, leading to different chemical properties.
Geminal bis(silanes): Contain two silane groups, offering different reactivity and applications.
Uniqueness
Silane, (2-furanyloxy)tris(1-methylethyl)- is unique due to its combination of a furan ring and a silane group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production .
属性
CAS 编号 |
171201-21-1 |
|---|---|
分子式 |
C13H24O2Si |
分子量 |
240.41 g/mol |
IUPAC 名称 |
furan-2-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H24O2Si/c1-10(2)16(11(3)4,12(5)6)15-13-8-7-9-14-13/h7-12H,1-6H3 |
InChI 键 |
UXUBTCDRGXVBQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


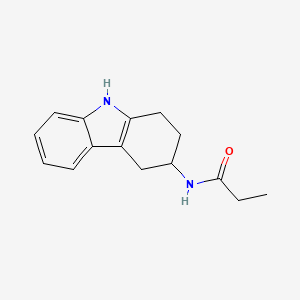
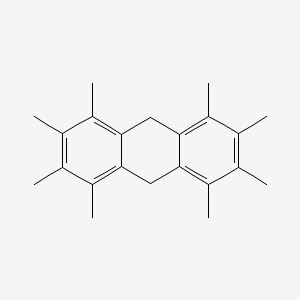
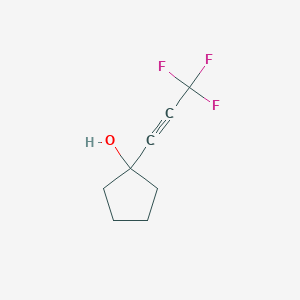
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
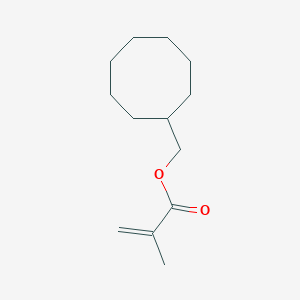
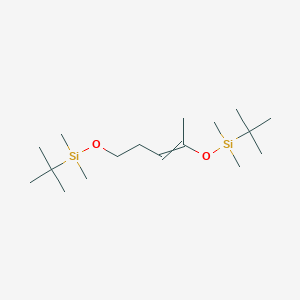
![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)

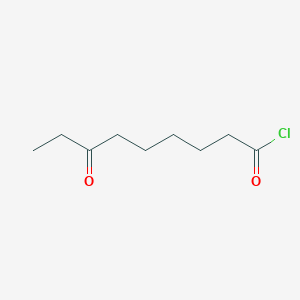
![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)


